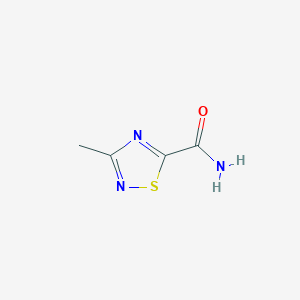
3-Methyl-1,2,4-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,4-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C4H5N3OS and its molecular weight is 143.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its chemical formula is C4H4N2O2S, which contributes to its reactivity and interaction with biological systems .
Target Interactions
Thiadiazole derivatives like this compound interact with various molecular targets in biological systems. They may act as enzyme inhibitors or activators, influencing biochemical pathways critical for cellular function. For instance, they can modulate the activity of enzymes involved in drug metabolism or cellular signaling pathways .
Biochemical Pathways
Research indicates that compounds in this class can activate or inhibit key biochemical pathways. They have been shown to affect signaling pathways related to cancer cell proliferation and apoptosis, indicating potential anticancer properties .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- In Vitro Antimicrobial Efficacy : this compound has demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound against certain Gram-positive bacteria range from 1.95 µg/mL to 15.62 µg/mL, showcasing its potent antibacterial effects .
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.95 | 3.91 |
| Enterococcus faecalis | 15.62 | 62.5 |
| Escherichia coli | 125 | >1000 |
Anticancer Activity
Thiadiazole compounds have shown promise in anticancer research:
- Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .
Pharmacokinetics
A related study on thiadiazole derivatives reported favorable pharmacokinetic profiles, including good metabolic stability and bioavailability in animal models. These properties are crucial for developing effective therapeutic agents .
Toxicity Studies
Toxicological assessments indicate that while lower doses of the compound may yield therapeutic effects, higher doses could lead to adverse outcomes. This dose-dependent effect underscores the importance of further investigations into the safety profile of this compound .
Propriétés
IUPAC Name |
3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-6-4(3(5)8)9-7-2/h1H3,(H2,5,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYTVPOJTSKFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













